molecular formula C33H29F3NO5PS B2681822 (aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide CAS No. 1261302-62-8

(aR)-2,6-Diphenyl-4-(trifluoromethylsulfonylamino)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide

Cat. No. B2681822
CAS RN: 1261302-62-8
M. Wt: 639.63
InChI Key: ALWDURQAZSINGM-UHFFFAOYSA-N
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Description

This compound is a type of dinaphtho dioxaphosphepin, which is a class of phosphorus-containing heterocyclic compounds. The molecule contains two phenyl groups (C6H5), a trifluoromethylsulfonylamino group (CF3SO2NH), and an oxide group (O) attached to the phosphorus atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dinaphtho dioxaphosphepin ring system. The trifluoromethylsulfonylamino group would likely add significant electron-withdrawing character to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethylsulfonylamino and phenyl groups, as well as the dinaphtho dioxaphosphepin ring system .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a catalyst, the phosphorus atom could potentially act as a Lewis acid, coordinating to electron-rich species .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

The study and application of phosphorus-containing heterocycles like this compound is a field of ongoing research. These compounds have potential applications in areas such as catalysis, materials science, and medicinal chemistry .

properties

IUPAC Name

1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F3NO5PS/c34-33(35,36)44(39,40)37-43(38)41-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)42-43)22-13-5-2-6-14-22/h1-6,11-14,19-20H,7-10,15-18H2,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWDURQAZSINGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC=C6)NS(=O)(=O)C(F)(F)F)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-1,1,1-Trifluoro-N-(4-oxido-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide

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